

# Amino-PEG4-CH<sub>2</sub>CO<sub>2</sub>H molecular weight and formula

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## Compound of Interest

Compound Name: Amino-PEG4-CH<sub>2</sub>CO<sub>2</sub>H

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## In-Depth Technical Guide: Amino-PEG4-CH<sub>2</sub>CO<sub>2</sub>H

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an in-depth resource on **Amino-PEG4-CH<sub>2</sub>CO<sub>2</sub>H**, a heterobifunctional linker molecule pivotal in modern biochemical and pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document provides not only the fundamental physicochemical properties but also practical insights into its application, ensuring scientific integrity and immediate utility for professionals in the field.

## Core Molecular Attributes of Amino-PEG4-CH<sub>2</sub>CO<sub>2</sub>H

**Amino-PEG4-CH<sub>2</sub>CO<sub>2</sub>H**, systematically named 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, is a versatile crosslinking reagent.<sup>[1]</sup> Its structure is characterized by a primary amine group at one terminus and a carboxylic acid group at the other, separated by a flexible, hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture underpins its broad utility in bioconjugation and drug delivery.

## Molecular Formula and Weight

Accurate stoichiometric calculations are the bedrock of reproducible bioconjugation. The precise molecular formula and weight of **Amino-PEG4-CH<sub>2</sub>CO<sub>2</sub>H** are as follows:

- Molecular Formula: C<sub>10</sub>H<sub>21</sub>NO<sub>6</sub>[\[2\]](#)[\[3\]](#)
- Molecular Weight: 251.28 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)

These values are essential for determining molar ratios in reaction protocols, ensuring optimal conjugation efficiency and batch-to-batch consistency.

## Physicochemical Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

Property	Value
Synonyms	H2N-PEG3-CH2CO2H, Amino-PEG4-acetic acid
CAS Number	195071-49-9 <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White solid or colorless liquid/viscous oil <a href="#">[3]</a>
Purity	≥95-97% (typical) <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Solubility	Soluble in water and most organic solvents

## The Rationale Behind the Application: A Mechanistic Perspective

The utility of **Amino-PEG4-CH2CO2H** stems from its bifunctional nature, allowing for the sequential or simultaneous coupling of two different molecular entities. The hydrophilic PEG spacer is not merely a linker; it imparts increased water solubility to the conjugated molecule and can reduce non-specific binding and immunogenicity.[\[6\]](#)

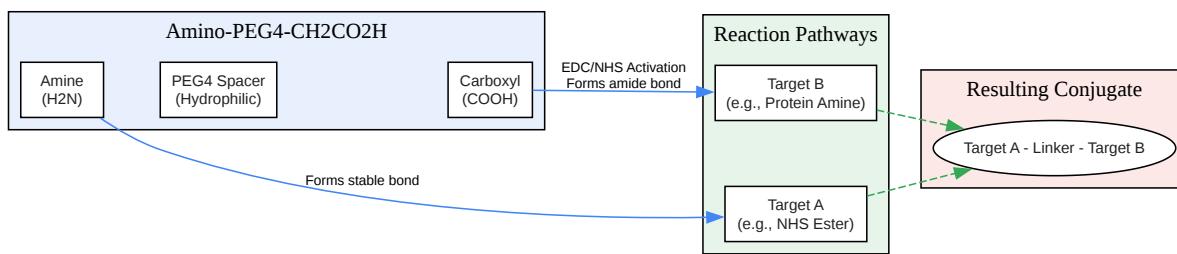
## Bioconjugation Strategies

The terminal amine and carboxylic acid groups are orthogonal reactive handles.

- The amino group can readily react with activated esters (e.g., NHS esters), aldehydes, or ketones.[\[2\]](#)[\[5\]](#)

- The carboxylic acid group can be activated, most commonly using carbodiimides like EDC in the presence of NHS, to form a stable amide bond with primary amines on a target molecule. [2][5][6]

This dual reactivity is fundamental to its role in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[6]



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Caption: Reaction schematic of **Amino-PEG4-CH2CO2H**.

## Field-Proven Experimental Protocol: EDC/NHS Coupling

The following protocol provides a robust, self-validating methodology for conjugating the carboxylic acid moiety of **Amino-PEG4-CH2CO2H** to a primary amine-containing biomolecule, such as a protein or antibody.

## Materials and Reagents

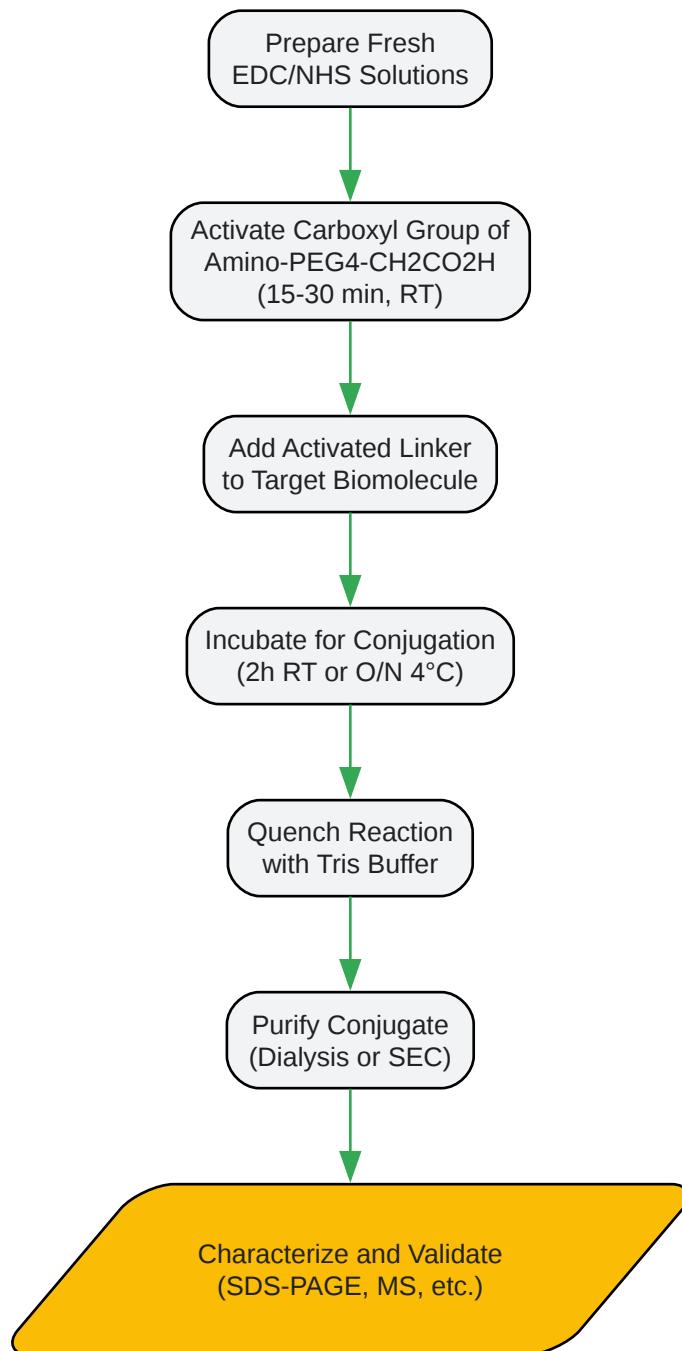
- Amino-PEG4-CH2CO2H**
- Target biomolecule with primary amines (e.g., Lysozyme)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

## Step-by-Step Conjugation Workflow

- Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately prior to use. The lability of EDC in aqueous solution necessitates fresh preparation for optimal activity.
- Activation of **Amino-PEG4-CH<sub>2</sub>CO<sub>2</sub>H**:
  - Dissolve **Amino-PEG4-CH<sub>2</sub>CO<sub>2</sub>H** in Activation Buffer at a concentration of 10-20 mM.
  - Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.
  - Incubate for 15-30 minutes at room temperature. This creates a semi-stable NHS ester, which is more reactive towards primary amines and less susceptible to hydrolysis than the EDC-activated intermediate alone.
- Conjugation Reaction:
  - Immediately add the activated linker solution to the target biomolecule in Reaction Buffer. A molar excess of linker to target (e.g., 10:1 to 50:1) is typically used to drive the reaction. The optimal ratio must be determined empirically for each specific application.
  - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching:
  - Add Quenching Solution to a final concentration of 20-50 mM.

- Incubate for 15 minutes at room temperature to quench any unreacted NHS esters, preventing unwanted secondary reactions.
- Purification:
  - Remove unreacted linker and reaction byproducts (e.g., N-acylurea) by dialysis against PBS or through size-exclusion chromatography. This step is critical for the purity of the final conjugate and the reliability of downstream applications.
- Validation:
  - Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE (to observe mass shift), mass spectrometry (to confirm conjugation), or functional assays to ensure the biological activity of the target molecule is retained.



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Caption: Experimental workflow for protein conjugation.

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